![molecular formula C6H16NO3P B6269020 diethyl [(methylamino)methyl]phosphonate CAS No. 77225-68-4](/img/new.no-structure.jpg)
diethyl [(methylamino)methyl]phosphonate
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Overview
Description
Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties that make it useful in a range of synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods, including the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions typically involve the use of catalysts, microwaves, or ultrasounds to enhance yields and reduce reaction times .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Chemical Synthesis and Catalysis
Diethyl [(methylamino)methyl]phosphonate serves as a versatile reagent in organic synthesis. Its ability to generate reactive intermediates makes it valuable for various chemical transformations:
- Synthesis of Organophosphorus Compounds : The compound is utilized in the preparation of other organophosphorus derivatives, which are important in agrochemicals and pharmaceuticals. For instance, it can be involved in the synthesis of glufosinate-ammonium, an herbicide, through a multi-step reaction process involving diethyl phosphite and chloromethane .
- Catalytic Applications : It can act as a catalyst in reactions that require phosphonate groups, facilitating the formation of carbon-phosphorus bonds. This is particularly useful in creating complex organic molecules for medicinal chemistry .
Flame Retardant Properties
This compound exhibits flame retardant characteristics, making it suitable for incorporation into various materials:
- Polymer Additive : The compound can be added to polymers to enhance their fire resistance. This application is particularly relevant in the production of polyurethane foams, where it helps mitigate flammability risks .
- Safety Enhancements : In construction materials and textiles, its use contributes to improved safety standards by reducing the likelihood of ignition and fire spread .
Corrosion Inhibition
Recent studies have explored the use of phosphonate derivatives as corrosion inhibitors:
- Anti-Corrosion Agents : this compound has shown potential in protecting metals from corrosion, especially when used in acidic environments. Research indicates that its derivatives can effectively inhibit corrosion processes on carbon steel exposed to dilute hydrochloric acid solutions .
There is growing interest in the biological applications of this compound:
- Pharmacological Research : Some studies suggest that phosphonate compounds may exhibit antimicrobial properties or serve as precursors for biologically active molecules. Their structural similarity to naturally occurring phosphates allows for potential interactions with biological systems, making them candidates for drug development .
Comprehensive Data Table
Case Studies
- Synthesis of Glufosinate-Ammonium :
- Corrosion Inhibition Study :
Mechanism of Action
The mechanism of action of diethyl [(methylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Diethyl methylphosphonate: Another related compound with similar uses in organic synthesis and industrial applications.
Uniqueness
Diethyl [(methylamino)methyl]phosphonate stands out due to its unique combination of a phosphonate group and a methylamino group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
77225-68-4 |
---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.2 |
Purity |
75 |
Origin of Product |
United States |
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